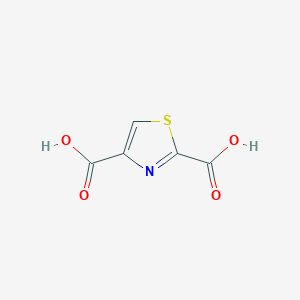
2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid is a complex organic compound that features a naphthalene ring system with a hydroxyl group and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid typically involves the reaction of 6-hydroxy-2-naphthoic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and thiazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
類似化合物との比較
Similar Compounds
6-Hydroxy-2-naphthoic Acid: A precursor in the synthesis of the target compound.
6-Hydroxy-2-naphthaleneboronic Acid: Another derivative with similar structural features.
Uniqueness
2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid is unique due to the presence of both a naphthalene ring and a thiazole ring, which confer distinct chemical and biological properties
特性
分子式 |
C14H11NO3S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC名 |
2-(6-hydroxynaphthalen-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO3S/c16-11-4-3-8-5-10(2-1-9(8)6-11)13-15-12(7-19-13)14(17)18/h1-6,12,16H,7H2,(H,17,18) |
InChIキー |
DYBTWQQNDQLASO-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(S1)C2=CC3=C(C=C2)C=C(C=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)



![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)
![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)


![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)


